Chemical structure and properties of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
Chemical structure and properties of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a heterocyclic organic compound featuring two pyrrolidine rings. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs, valued for its unique stereochemical and conformational properties.[1][2] This guide provides a comprehensive overview of the chemical structure, expected properties, and potential applications of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, synthesized from available data on its constituent functional groups and related molecules. While specific experimental data for this exact molecule is limited, this document serves as a technical resource by extrapolating from well-understood principles of pyrrolidine chemistry to inform research and development efforts.
Chemical Identity and Structure
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is the hydrochloride salt of the parent compound, 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol. The presence of two basic nitrogen atoms allows for the formation of a dihydrochloride salt, which typically enhances stability and water solubility.
Molecular Structure:
The core structure consists of a 3-hydroxypyrrolidine ring N-substituted with a (2-pyrrolidinyl)methyl group. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom.[3] The hydroxyl group at the 3-position and the stereocenter at the 2-position of the second pyrrolidine ring introduce chirality to the molecule.
Caption: Chemical structure of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1220019-30-6 | [4] |
| Molecular Formula | C₉H₁₈N₂O · 2HCl | [4] |
| Molecular Weight | 243.18 g/mol | [4] |
| InChI | 1S/C9H18N2O.2ClH/c12-9-3-5-11(7-9)6-8-2-1-4-10-8;;/h8-10,12H,1-7H2;2*1H | [4] |
| InChIKey | GTFBCZMZKCHKSK-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1CN(C(C1)CN2CCCC2)O.Cl.Cl |
Physicochemical Properties (Predicted)
Due to the absence of specific experimental data for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, the following properties are predicted based on the characteristics of similar pyrrolidine-containing molecules and general chemical principles.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Melting Point | Likely a high-melting solid (>200 °C) | As a dihydrochloride salt of an organic molecule with multiple polar functional groups, strong ionic and hydrogen bonding interactions are expected, leading to a high melting point. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The dihydrochloride salt form and the presence of hydroxyl and amine groups suggest high polarity and the ability to form hydrogen bonds with water and other polar solvents. |
| pKa | Two pKa values are expected, likely in the range of 8-11 for the two tertiary amine groups. | The basicity of pyrrolidine nitrogens is well-established.[3] The exact pKa values would be influenced by the substituents on each ring. |
Synthesis and Characterization
While a specific, published synthesis for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride was not identified, a plausible synthetic route can be proposed based on established organic chemistry reactions for forming C-N bonds and modifying pyrrolidine rings.
Proposed Synthetic Pathway
A potential synthetic approach involves the reductive amination of 3-hydroxy-pyrrolidine with N-protected-2-pyrrolidinecarboxaldehyde, followed by deprotection and salt formation.
Caption: Proposed synthetic workflow for 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride.
Experimental Protocol (Hypothetical):
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Reductive Amination: To a solution of 3-hydroxypyrrolidine (1.0 eq) and N-Boc-2-pyrrolidinecarboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add a reducing agent like sodium triacetoxyborohydride (1.5 eq). Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
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Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol.
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Deprotection and Salt Formation: Dissolve the purified intermediate in a solvent like 1,4-dioxane and treat with an excess of hydrochloric acid (e.g., a 4M solution in dioxane). Stir the mixture at room temperature. The dihydrochloride salt should precipitate out of the solution.
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Isolation: Collect the precipitate by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride.
Characterization Methods
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the two pyrrolidine rings. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group and distinct signals for the methylene protons adjacent to the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the parent ion, which should correspond to the molecular formula C₉H₁₉N₂O⁺.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H and C-N stretching vibrations would also be present.
Potential Applications and Biological Activity
The pyrrolidine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][2] While the specific biological profile of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is not documented, its structural features suggest several areas of potential therapeutic interest.
Areas of Interest for Drug Discovery
-
Neurological Disorders: Many N-substituted pyrrolidinol derivatives have been investigated for their effects on the central nervous system.[5][6] The structural similarity to known neuromodulators suggests potential activity at various receptors and transporters in the brain.
-
Antimicrobial and Antiviral Activity: The pyrrolidine ring is a common feature in compounds with antimicrobial and antiviral properties.[1][7] Further investigation into the activity of this compound against various pathogens could be a fruitful area of research.
-
Enzyme Inhibition: Substituted pyrrolidines have been developed as inhibitors for a variety of enzymes.[8] For example, some derivatives act as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.[1]
The biological activity of pyrrolidine derivatives is often highly dependent on the stereochemistry of the chiral centers. Therefore, the synthesis and evaluation of individual stereoisomers of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol would be a critical step in exploring its therapeutic potential.
Conclusion
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a structurally interesting molecule that combines the key pharmacophoric elements of the pyrrolidine and 3-hydroxypyrrolidine rings. While specific experimental data for this compound is currently scarce in the public domain, this technical guide provides a solid foundation for researchers by outlining its chemical identity, predicted properties, a plausible synthetic route, and potential areas for therapeutic application. The insights provided herein, based on the well-established chemistry of pyrrolidine derivatives, should facilitate further investigation into this and related compounds, ultimately contributing to the advancement of drug discovery and development.
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